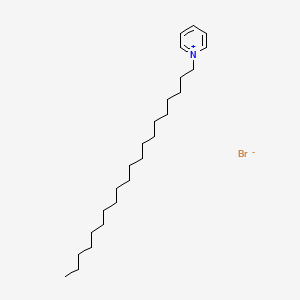

1-Icosylpyridinium bromide

Description

1-Icosylpyridinium bromide is a quaternary ammonium salt comprising a pyridinium cation substituted with a 20-carbon alkyl chain (icosyl group) and a bromide counterion. These compounds are widely used as cationic surfactants, antiseptics, and in pharmaceutical formulations due to their amphiphilic nature .

Propriétés

IUPAC Name |

1-icosylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26-24-21-19-22-25-26;/h19,21-22,24-25H,2-18,20,23H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFRZGDWHWJPAF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Icosylpyridinium bromide can be synthesized through the quaternization reaction of pyridine with 1-bromoeicosane. The reaction typically involves heating pyridine with 1-bromoeicosane in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows: [ \text{C}5\text{H}5\text{N} + \text{C}{20}\text{H}{41}\text{Br} \rightarrow \text{C}{25}\text{H}{46}\text{BrN} ]

Industrial Production Methods: Industrial production of 1-icosylpyridinium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Icosylpyridinium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Oxidation: The icosyl chain can undergo oxidation reactions, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of 1-icosylpyridinium derivatives with different anions.

Oxidation: Formation of icosyl alcohol, icosyl aldehyde, or icosanoic acid.

Reduction: Formation of 1-icosylpiperidine.

Applications De Recherche Scientifique

1-Icosylpyridinium bromide has several scientific research applications, including:

Surfactant: Used in the formulation of detergents and emulsifiers due to its ability to reduce surface tension.

Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.

Gene Delivery: Employed in gene delivery systems due to its ability to form complexes with DNA and facilitate cellular uptake.

Corrosion Inhibitor: Used in corrosion inhibition for metals, particularly in acidic environments

Mécanisme D'action

The mechanism of action of 1-icosylpyridinium bromide involves its interaction with cellular membranes. The long icosyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and gene delivery applications. The pyridinium ring can also interact with nucleic acids, facilitating the formation of stable complexes for gene delivery .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Pyridinium Bromide Derivatives

Key Findings:

Alkyl Chain Length Effects :

- Longer chains (e.g., C20 in 1-icosyl vs. C16 in 1-hexadecyl) enhance hydrophobicity, lowering CMC and improving antimicrobial activity. However, solubility in polar solvents decreases significantly .

- Shorter chains (e.g., C4 in 1-butyl derivatives) favor applications in ionic liquids due to better miscibility with organic solvents .

Substituent Diversity: Functional Groups: Sepantronium bromide incorporates an oxazolyl-methoxyphenyl group, enabling specific biological activity (e.g., survivin inhibition with IC₅₀ = 0.54 nM in PC-3 cells) .

Biological vs. Surfactant Applications :

- Alkylpyridinium bromides with simple chains (e.g., 1-hexadecyl) are widely used in antiseptics and detergents due to their membrane-disrupting properties .

- Complex derivatives like Sepantronium bromide target cancer cells by inhibiting anti-apoptotic proteins, demonstrating the impact of functional group engineering on biological activity .

Research Highlights

Antimicrobial Efficacy:

- 1-Hexadecylpyridinium bromide (Cetylpyridinium bromide) is a benchmark antiseptic in mouthwashes, with studies showing >99% bacterial reduction at 0.05% w/v .

- 1-Icosylpyridinium bromide ’s longer chain likely enhances lipid bilayer disruption but may require formulation adjustments to mitigate solubility limitations.

Anticancer Activity:

- Sepantronium bromide (YM-155) suppresses survivin expression, showing potent activity against prostate cancer (PC-3) and lung cancer (H460) models. It synergizes with γ-radiation, increasing apoptosis 3-fold in NSCLC cells .

Activité Biologique

1-Icosylpyridinium bromide is a member of the pyridinium family of ionic liquids (ILs), which have garnered attention for their diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of 1-Icosylpyridinium bromide, synthesizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

1-Icosylpyridinium bromide can be represented by the chemical formula . It features a long hydrophobic icosyl chain, which enhances its interaction with biological membranes. The unique properties of this compound arise from its amphiphilic nature, allowing it to interact effectively with both hydrophilic and hydrophobic environments.

Antibacterial Activity

Research indicates that ionic liquids like 1-Icosylpyridinium bromide exhibit significant antibacterial properties. The mechanism underlying this activity involves disruption of bacterial cell membranes, leading to cell lysis.

Case Studies and Findings

-

In Vitro Antibacterial Testing :

A study evaluated various pyridinium-based ionic liquids, including 1-Icosylpyridinium bromide, against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The results demonstrated that longer alkyl chains correlate with increased antibacterial efficacy. For instance, 1-Icosylpyridinium bromide showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus . -

Mechanism of Action :

The antibacterial action is primarily attributed to the compound's ability to alter membrane permeability. Studies suggest that the cationic nature of the pyridinium ion interacts with bacterial membranes, leading to changes in zeta potential and subsequent disruption of cellular functions .

Anticancer Activity

Recent investigations have also highlighted the potential of 1-Icosylpyridinium bromide in cancer treatment.

Research Findings

Toxicity and Safety Profile

Understanding the safety profile of 1-Icosylpyridinium bromide is crucial for its application in pharmaceuticals.

- Toxicological Studies : Preliminary toxicological assessments indicate low toxicity levels in mammalian cells at therapeutic concentrations. However, further studies are necessary to establish a comprehensive safety profile .

Data Summary Table

| Biological Activity | Tested Strains | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli | 32 | Membrane disruption |

| S. aureus | 16 | Alteration of zeta potential | |

| Anticancer | Various cancer cell lines | Not specified | Activation of caspases; downregulation of Bcl-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.